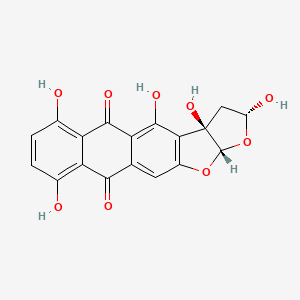
Dothistromin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dothistromin is an anthraquinone.
Applications De Recherche Scientifique
Role in Plant Pathology
Dothistromin serves as a virulence factor in Dothistroma needle blight. Studies have demonstrated that injection of purified this compound into pine needles results in necrotic lesions, indicating its pathogenicity . The biosynthesis of this compound is tightly regulated and occurs at the onset of fungal invasion, highlighting its importance in the initial stages of infection .
Table 1: Effects of this compound on Pine Needles
| Parameter | Observation |
|---|---|
| Necrotic lesion formation | Yes |
| Accumulation in tissues | Significant |
| Impact on photosynthesis | Inhibition observed |
Genetic Regulation of this compound Biosynthesis
The genetic basis for this compound production has been extensively studied. Key genes involved include dotA, pksA, and vbsA, which are essential for the biosynthetic pathway. Research indicates that these genes are expressed early in fungal growth, correlating with the timing of this compound production .
Table 2: Key Genes Involved in this compound Biosynthesis
| Gene | Function | Identity with Aflatoxin Genes |
|---|---|---|
| dotA | Regulatory gene | High |
| pksA | Polyketide synthase | Moderate |
| vbsA | Versicolorin B synthase | High |
Potential Biocontrol Applications
Given its antifungal properties, this compound has potential applications in biocontrol strategies against other plant pathogens. Laboratory studies suggest that this compound may inhibit the growth of competing fungi, making it a candidate for developing biofungicides .
Case Study: this compound as a Biofungicide
In a controlled study, this compound was applied to infected plant tissues to assess its efficacy against Fusarium species. Results indicated a significant reduction in pathogen growth compared to untreated controls, demonstrating its potential as a natural fungicide .
Future Research Directions
Ongoing research aims to elucidate the complete biosynthetic pathway of this compound and explore its interactions with host plants and other microorganisms. Understanding the regulation of this compound production at the chromatin level could reveal new insights into secondary metabolite biosynthesis, potentially leading to enhanced biocontrol applications .
Propriétés
Numéro CAS |
31456-72-1 |
|---|---|
Formule moléculaire |
C18H12O9 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
(4R,6R,8S)-2,4,6,15,18-pentahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaene-13,20-dione |
InChI |
InChI=1S/C18H12O9/c19-6-1-2-7(20)12-11(6)14(22)5-3-8-13(16(24)10(5)15(12)23)18(25)4-9(21)27-17(18)26-8/h1-3,9,17,19-21,24-25H,4H2/t9-,17+,18-/m1/s1 |
Clé InChI |
FBPGRTYADYGYRG-AHBCHLHISA-N |
SMILES |
C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
SMILES isomérique |
C1[C@@H](O[C@H]2[C@@]1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
SMILES canonique |
C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Synonymes |
dothistromin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















